molecular formula C22H24N2O4S B3007374 methyl 4-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 537687-41-5

methyl 4-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3007374
CAS No.: 537687-41-5
M. Wt: 412.5
InChI Key: ACITYERTPXKPCO-UHFFFAOYSA-N
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Description

Methyl 4-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, methyl, and sulfanylidene

Preparation Methods

The synthesis of methyl 4-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps. One common method includes the reaction of 4-methylphenylmethanol with 3-methoxy-4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted under appropriate conditions using reagents like halogens or nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives and compounds with similar functional groups. Compared to these, methyl 4-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its potential applications in diverse fields. Some similar compounds include:

  • Ethyl 6-methoxy-3-methylindole-2-carboxylate
  • 4-methylphenyl benzoate
  • 2-methoxy-4-(prop-2-en-1-yl)phenol

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-13-5-7-15(8-6-13)12-28-17-10-9-16(11-18(17)26-3)20-19(21(25)27-4)14(2)23-22(29)24-20/h5-11,20H,12H2,1-4H3,(H2,23,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACITYERTPXKPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C(=C(NC(=S)N3)C)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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